![molecular formula C7H18ClN3O2S B1431879 N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride CAS No. 1797350-44-7](/img/structure/B1431879.png)
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride
Overview
Description
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C₇H₁₈ClN₃O₂S and a molecular weight of 243.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperazine ring substituted with a sulfonamide group and an isopropyl group, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with isopropylamine under controlled conditions to form N-(propan-2-yl)piperazine.
Sulfonation: The N-(propan-2-yl)piperazine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group, resulting in N-(propan-2-yl)piperazine-1-sulfonamide.
Hydrochloride Formation: Finally, the sulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction temperatures, pressures, and reagent concentrations to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, sulfonic acids, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound's piperazine core is frequently utilized in the design of pharmaceuticals, particularly for its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group enhances its pharmacological profile, making it a candidate for developing therapeutic agents.
Potential Therapeutic Applications
- Antimicrobial Activity : Research indicates that derivatives of piperazine sulfonamides exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain synthesized piperazine sulfonamides demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Compounds similar to N-(propan-2-yl)piperazine-1-sulfonamide have been explored for their antiviral efficacy. For example, modifications to the piperazine structure have led to the identification of potent inhibitors against chikungunya virus (CHIKV) and other viral pathogens .
Synthesis and Characterization
The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves multi-step chemical reactions, allowing for the customization of its structure to enhance biological activity.
Synthetic Routes
The synthesis often begins with commercially available piperazine derivatives, followed by sulfonylation reactions. The process may include:
- Formation of the Piperazine Ring : Starting from simple amines or halides.
- Sulfonylation : Introducing the sulfonamide group through reactions with sulfonyl chlorides.
- Hydrochloride Salt Formation : Enhancing solubility for pharmaceutical applications .
Understanding how N-(propan-2-yl)piperazine-1-sulfonamide interacts with biological systems is crucial for assessing its therapeutic potential.
Biological Interactions
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of carbonic anhydrase, which plays a role in various physiological functions .
- Cellular Studies : In vitro studies have demonstrated that piperazine-linked compounds can effectively penetrate cell membranes and exhibit selective cytotoxicity against cancer cell lines without significantly affecting non-cancerous cells .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique contributions of N-(propan-2-yl)piperazine-1-sulfonamide:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(Butyl)piperazine-1-sulfonamide | Piperazine ring with butyl substitution | Potentially different pharmacokinetics |
N-(Phenyl)piperazine-1-sulfonamide | Piperazine ring with phenyl substitution | Enhanced lipophilicity; may cross blood-brain barrier |
N-(Ethynyl)piperazine-1-sulfonamide | Piperazine ring with ethynyl substitution | Possible increased reactivity due to triple bond |
This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of these compounds.
Future Directions in Research
Ongoing research into this compound focuses on:
- Optimization of Biological Activity : Modifying the compound's structure to improve efficacy and reduce toxicity.
- Exploration of Novel Applications : Investigating its potential roles in treating conditions such as cancer, infectious diseases, and metabolic disorders.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)piperazine-1-carboxamide
- N-(propan-2-yl)piperazine-1-sulfonic acid
- N-(propan-2-yl)piperazine-1-phosphamide
Uniqueness
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride is unique due to its specific combination of a piperazine ring, sulfonamide group, and isopropyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
N-(Propan-2-yl)piperazine-1-sulfonamide hydrochloride, a sulfonamide derivative featuring a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS·HCl and a molecular weight of approximately 203.26 g/mol. The compound is characterized by:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Sulfonamide moiety : Contributing to its pharmacological properties.
- Propan-2-yl group : Enhancing solubility and stability.
Synthesis
The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide typically involves several steps, including the formation of the piperazine ring followed by sulfonamidation. The synthetic routes allow for the customization of the compound to enhance its biological profile.
Biological Activities
Research indicates that N-(propan-2-yl)piperazine-1-sulfonamide exhibits a variety of biological activities:
- Antiviral Activity : Preliminary studies suggest potential interactions with viral enzymes and receptors, indicating its use in antiviral drug development. For example, analogues have shown effectiveness against chikungunya virus (CHIKV), demonstrating significant inhibitory effects in vitro .
- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing promising results as a potential antimicrobial agent.
- Anticancer Potential : Investigations into the cytotoxic effects of similar piperazine derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds related to N-(propan-2-yl)piperazine-1-sulfonamide have been shown to modulate gene expressions related to apoptosis .
Antiviral Efficacy
A study reported that modified piperazine derivatives exhibited selective inhibition of CHIKV. The structure–activity relationship (SAR) indicated that specific modifications could enhance antiviral potency . Table 1 summarizes some findings from this research:
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 5.0 | 61 |
Compound B | 3.0 | 45 |
Compound C | 7.5 | 50 |
Anticancer Activity
In another study, piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways . Key findings are summarized in Table 2:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
X1 | HCT-116 | 10 | Induces apoptosis via BAX upregulation |
X2 | MCF-7 | 15 | Cell cycle arrest in G1 phase |
Properties
IUPAC Name |
N-propan-2-ylpiperazine-1-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-7(2)9-13(11,12)10-5-3-8-4-6-10;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMYFLDCBLARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.